REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([CH2:9][C:10]#[N:11])[N:3]=1>CCOC(C)=O.CO.[Pd]>[N:3]1[CH:2]=[CH:7][CH:6]=[N:5][C:4]=1[CH2:9][C:10]#[N:11] |f:1.2|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)CC#N
|
Name
|
TEA
|
Quantity
|
6.07 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
EtOAc MeOH
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the solution was vigorously stirred for 2.5 h under H2 atmosphere (1 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
WASH
|
Details
|
washed the celite with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (SiO2, 40-6% EtOAc/flexanes, gradient elution)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.1 mmol | |
AMOUNT: MASS | 1.56 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |